Eicosatetraenoic acid, 15-hydroxy-

Inflammation resolution Lipoxin biosynthesis Neutrophil biology

15-Hydroxyeicosatetraenoic acid (15-HETE) is an endogenous arachidonic acid metabolite produced via 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways. It exists as two enantiomers—15(S)-HETE and 15(R)-HETE—with distinct biosynthetic origins and biological profiles.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 73180-00-4
Cat. No. B3063621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosatetraenoic acid, 15-hydroxy-
CAS73180-00-4
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCCC=CC=CC=CC=CC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-6,8,10,12,15,18-19,21H,2-3,7,9,11,13-14,16-17H2,1H3,(H,22,23)/b5-4+,8-6+,12-10+,18-15+
InChIKeyGQHZVWMHPQXBIA-QYANQBPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Hydroxyeicosatetraenoic Acid (15-HETE, CAS 73180-00-4): A Differentiation-Focused Procurement Guide


15-Hydroxyeicosatetraenoic acid (15-HETE) is an endogenous arachidonic acid metabolite produced via 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways. It exists as two enantiomers—15(S)-HETE and 15(R)-HETE—with distinct biosynthetic origins and biological profiles [1][2]. Unlike other regioisomeric hydroxyeicosatetraenoic acids (HETEs), 15-HETE serves as a precursor to anti-inflammatory lipoxins and functions as a preferential ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), making its precise stereochemical and regioisomeric identity critical for reproducible experimental outcomes [1][3].

Why 15-HETE Cannot Be Replaced by Other HETE Isomers: Critical Selectivity Barriers


HETE regioisomers (5-, 12-, and 15-HETE) and enantiomers (15S- vs. 15R-HETE) display fundamentally divergent metabolic fates and receptor activation profiles. 15-HETE is uniquely metabolized to 5,15-DHETE and lipoxins within 15 seconds in activated human neutrophils, while 5-HETE follows an entirely different metabolic route and fails to generate lipoxins or suppress leukotriene B₄ formation [1]. In steroidogenic tissues, 15-HETE selectively stimulates prostaglandin E₂ over progesterone, whereas 5-HETE and 12-HETE exhibit inverse or non-selective profiles [2]. Even the 15(S)- vs. 15(R)- enantiomeric pair shows unequal potency: 15(S)-HETE inhibits 5-lipoxygenase and binds cytosolic actin with significantly greater affinity than 15(R)-HETE [3]. These regio- and stereospecific functional differences mean that substituting one HETE isomer for another will produce non-equivalent biological outcomes, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 15-HETE (CAS 73180-00-4) Against Closest Analogs


15-HETE vs. 5-HETE: Exclusive Capacity to Divert Neutrophil Metabolism from Leukotriene to Lipoxin Biosynthesis

In human polymorphonuclear neutrophils (PMN) stimulated with ionophore A23187, addition of 15-HETE produced a time- and dose-dependent increase in lipoxins (LXA₄, LXB₄, and 7-cis-11-trans-LXA₄) while concurrently inhibiting LTB₄ and its ω-oxidation metabolites. By contrast, 5-HETE did not generate lipoxins or block LTB₄ formation; instead, 5-HETE was converted to 5,15-DHETE only in the presence of ionophore, and to 5,20-HETE in its absence [1]. Radiolabel studies revealed 15-HETE is transformed to 5,15-DHETE within 15 seconds, and the inhibition of leukotriene formation follows a parallel time course, demonstrating direct metabolic competition [1].

Inflammation resolution Lipoxin biosynthesis Neutrophil biology Eicosanoid class switching

15(S)-HETE vs. 15(S)-HPETE: Opposing Effects on Cell Proliferation and Angiogenesis

In BHK-21 fibroblast cultures, 15-HETE and 15-HPETE exerted diametrically opposite effects: 15-HPETE decreased cell number, DNA, RNA, and protein content, while 15-HETE significantly increased all these parameters [1]. The 5-H(P)ETE series showed similar but weaker effects, confirming 15-H(P)ETEs as the more potent regulators [1]. In a separate angiogenesis model using adipose tissue, 15(S)-HPETE was angiostatic (inducing endothelial apoptosis), whereas 15(S)-HETE was angiogenic (stimulating new vessel formation) [2].

Cell proliferation Angiogenesis regulation Fibroblast biology Lipid peroxide signaling

15-HETE vs. 5-HETE and 12-HETE: Unique Steroidogenic Selectivity (PGE₂ Over Progesterone) in Ovarian Granulosa Cells

In primary rat granulosa cells, all tested HETEs (5-, 12-, 15-HETE) stimulated progesterone (P) and prostaglandin E₂ (PGE₂) production, but with distinct selectivity profiles [1]. 12-HEPE (12-hydroxy analog) was most potent and stimulated P and PGE₂ equally. 5-HETE preferentially stimulated P over PGE₂. In stark contrast, 15-HETE was a potent stimulator of PGE₂ but not of P, demonstrating a unique selectivity profile among HETE regioisomers [1]. In a bovine corpus luteum model, when lipoxygenase was inhibited by NDGA, only 15-HETE (not 5-HETE or 12-HETE) maintained the stimulatory effect of luteinizing hormone (LH) on progesterone production (P < 0.05) [2].

Ovarian endocrinology Prostaglandin E₂ Progesterone regulation Lipoxygenase signaling

15(S)-HETE vs. 15(R)-HETE: Enantiomer-Specific PPARγ Activation and Anti-Proliferative Potency in Prostate Carcinoma

In PC3 prostate carcinoma cells, both 15(S)-HETE and 15(R)-HETE were tested for PPARγ-dependent transcriptional activation and anti-proliferative activity [1]. 15(S)-HETE (10 μM) caused greater inhibition of PC3 colony formation than 10 μM 15(R)-HETE. In a 14-day soft agar colony-forming assay, 15(S)-HETE inhibited proliferation with an IC₅₀ of 30 μM, compared to the synthetic PPARγ ligand BRL 49653 (rosiglitazone) with an IC₅₀ of 3 μM. At 10 μM, 15(S)-HETE induced >2-fold PPARγ-dependent luciferase reporter transcription, whereas 1 μM BRL 49653 achieved ~3-fold induction [1]. In a separate competitive binding study using RBL-1 cytosol, the order of potency for displacing [³H]15-HETE from actin was 13(S)-HODE > 5(S)-HETE ≈ 15(S)-HETE >> 15(R)-HETE, with 15(R)-HETE being essentially ineffective [2].

PPARγ agonism Prostate cancer Enantiomer selectivity Anti-proliferative screening

15-HETE as a Preferential PPARβ/δ Agonist with Measurably Weaker Activity at PPARα and PPARγ

In a comprehensive nuclear receptor profiling study, 15-HETE activated the AF2 domain of PPARβ/δ, competed with synthetic agonists in a ligand-binding assay, and triggered coactivator peptide recruitment [1]. Although agonistic effects were also observed at PPARα and PPARγ, these were 'significantly weaker' than at PPARβ/δ. Both 15R-HETE and 15S-HETE were similarly potent at PPARβ/δ, indicating that stereochemistry at C-15 does not discriminate for this receptor subtype [1]. 15-HETE strongly induced the canonical PPAR target gene Angptl4 in a PPARβ/δ-dependent manner, and pharmacological inhibition of 15-HETE synthesis reduced PPARβ/δ transcriptional activity [1]. In living cells, 15-HETE triggered chromatin remodeling of PPARβ/δ complexes including CBP coactivator recruitment [1].

PPARβ/δ agonism Nuclear receptor pharmacology Angptl4 induction Transcriptional selectivity

High-Value Application Scenarios for 15-HETE (CAS 73180-00-4) Based on Verified Differentiation Evidence


Inflammation Resolution & Lipoxin Biosynthesis Research

15-HETE is the obligate precursor for neutrophil-dependent lipoxin generation. In human PMN-based assays, only 15-HETE—not 5-HETE, 12-HETE, or 15-HPETE—reprograms arachidonic acid metabolism toward pro-resolving lipoxin production while simultaneously suppressing pro-inflammatory leukotriene B₄ synthesis [1]. Laboratories developing lipoxin quantification methods, studying macrophage-phagocyte lipid mediator class switching, or screening for 5-lipoxygenase/15-lipoxygenase transcellular biosynthetic inhibitors should procure 15-HETE (preferably 15(S)-HETE) as the authentic biosynthetic intermediate.

PPAR Nuclear Receptor Pharmacology & Metabolic Disease Modeling

15-HETE is the most potent endogenous PPARβ/δ agonist among eicosanoids characterized to date, inducing the PPAR target gene Angptl4 in a receptor-dependent manner [1]. It also activates PPARγ, albeit with lower potency—15(S)-HETE shows an IC₅₀ of 30 μM for PPARγ-mediated anti-proliferation in PC3 cells, compared to 3 μM for the synthetic agonist rosiglitazone [2]. Research groups investigating endogenous PPAR ligand biology, metabolic syndrome, or nuclear receptor pharmacology should use enantiomerically defined 15(S)-HETE as a physiologic reference agonist. For PPARβ/δ-specific studies, either enantiomer is suitable, as both activate PPARβ/δ with comparable potency [1].

Reproductive Endocrinology & Ovarian Steroidogenesis Studies

Among the HETE regioisomers, only 15-HETE exhibits a unique PGE₂-selective stimulation profile in ovarian granulosa cells and is uniquely capable of maintaining LH-stimulated progesterone production under lipoxygenase inhibition (P < 0.05) [1][2]. Endocrinology laboratories investigating the lipoxygenase-cAMP-PKA signaling axis in corpus luteum function, ovulation, or luteinizing hormone receptor coupling should select 15-HETE rather than 5-HETE or 12-HETE, which show fundamentally different steroidogenic regulatory patterns.

Angiogenesis & Cell Proliferation Screening (Hydroxy vs. Hydroperoxy Discrimination)

15-HETE and 15-HPETE produce functionally opposite outcomes in proliferation and angiogenesis models: 15-HETE is pro-proliferative and angiogenic, while 15-HPETE is anti-proliferative and angiostatic [1][2]. Any screening program evaluating angiogenic modulators or fibroblast growth regulators must distinguish between these two redox states of the 15-LOX product. Procurement documentation should explicitly specify the hydroxy (15-HETE) form, and verify the absence of hydroperoxide contamination that would confound phenotypic readouts.

Quote Request

Request a Quote for Eicosatetraenoic acid, 15-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.